

Spectroscopic Data of 5-Bromo-1H-indole-3-butyric acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1H-indole-3-butyric acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Bromo-1H-indole-3-butyric acid**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related compounds, namely 5-Bromoindole and Indole-3-butyric acid, to infer the anticipated spectral characteristics. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The structural features of **5-Bromo-1H-indole-3-butyric acid**, including the indole ring, the bromine substituent at the 5-position, and the butyric acid side chain at the 3-position, will give rise to characteristic signals in various spectroscopic analyses.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the protons of the butyric acid side chain, and the N-H proton of the indole. The bromine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom (C-5) is expected to have a chemical shift in the range of 113-115 ppm. Publicly available spectral data for 5-Bromoindole shows the C-5 signal at approximately 113.0 ppm.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for 5-Bromoindole and Predicted Shifts for **5-Bromo-1H-indole-3-butyric acid**.

Carbon Position	5-Bromoindole (Experimental)	5-Bromo-1H-indole-3-butyric acid (Predicted)
C2	~125.3	~123
C3	~102.3	~115
C3a	~129.9	~128
C4	~121.8	~124
C5	~113.0	~114
C6	~124.8	~122
C7	~112.5	~112
C7a	~134.7	~135
Cα (butyric acid)	-	~31
Cβ (butyric acid)	-	~25
Cγ (butyric acid)	-	~34
C=O (butyric acid)	-	~175

Note: Predicted values are estimates based on the structures of 5-bromoindole and indole-3-butyric acid and may vary in experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Bromo-1H-indole-3-butyric acid** is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for **5-Bromo-1H-indole-3-butyric acid**.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (indole)	3400 - 3300	Medium
O-H Stretch (carboxylic acid)	3300 - 2500	Broad
C-H Stretch (aromatic)	3100 - 3000	Medium
C-H Stretch (aliphatic)	3000 - 2850	Medium
C=O Stretch (carboxylic acid)	1710 - 1680	Strong
C=C Stretch (aromatic)	1600 - 1450	Medium
C-N Stretch	1350 - 1250	Medium
C-Br Stretch	680 - 515	Medium-Strong

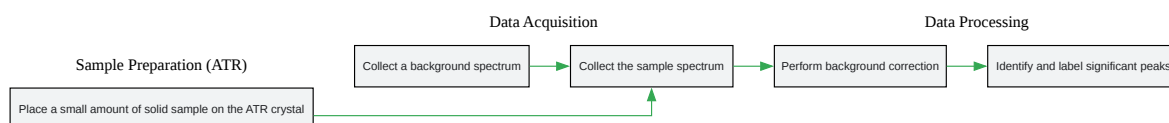
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum of **5-Bromo-1H-indole-3-butyric acid** will appear as a characteristic pair of peaks (M^+ and $M+2$) of almost equal intensity, separated by two mass units.

Table 3: Predicted Mass Spectrometry Data for **5-Bromo-1H-indole-3-butyric acid**.

Ion	Predicted m/z
$[\text{M } (^{79}\text{Br})]^+$	281
$[\text{M } (^{81}\text{Br})]^+$	283
$[\text{M}-\text{COOH}]^+$	236/238
$[\text{Indole moiety}]^+$	194/196

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Bromo-1H-indole-3-butyric acid**.



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